molecular formula C6H8N2OS B12871970 1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde

1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde

Cat. No.: B12871970
M. Wt: 156.21 g/mol
InChI Key: FTFHUVFWZNOAJT-UHFFFAOYSA-N
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Description

1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of pyrazole derivatives with thioamide compounds under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the fused ring system .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-c]thiazole derivatives.

Scientific Research Applications

1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

1,3a,4,6-tetrahydropyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde

InChI

InChI=1S/C6H8N2OS/c9-2-5-1-6-3-10-4-8(6)7-5/h1-2,6-7H,3-4H2

InChI Key

FTFHUVFWZNOAJT-UHFFFAOYSA-N

Canonical SMILES

C1C2C=C(NN2CS1)C=O

Origin of Product

United States

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